Diphenyl dodecanedioate
Description
Significance of Long-Chain Dicarboxylic Acid Esters in Modern Chemical Synthesis and Materials Science
Long-chain dicarboxylic acid esters are characterized by the presence of two ester functional groups separated by a lengthy aliphatic chain. This unique molecular architecture imparts a combination of flexibility, due to the hydrocarbon segment, and reactivity, from the ester moieties. These attributes make them invaluable in modern chemical synthesis and materials science.
In polymer chemistry, long-chain dicarboxylic acid esters are fundamental monomers for the synthesis of a variety of polycondensates, including polyesters and polyamides. The long aliphatic chain between the reactive sites influences the physical properties of the resulting polymers, such as their crystallinity, melting point, and flexibility. For instance, the incorporation of long-chain diacids like dodecanedioic acid can enhance the flexibility and reduce the brittleness of polymers. palmarychem.com These polyesters find applications in diverse areas, from biodegradable plastics to high-performance engineering materials. researchgate.net
Furthermore, the ester groups can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. This reactivity is harnessed to create complex molecules with specific functionalities, such as plasticizers, lubricants, and adhesives. The biocompatibility of some of these esters has also led to their exploration in biomedical applications.
Overview of Diphenyl Dodecanedioate (B1236620) as a Key Building Block and Reaction Intermediate
While the simple diester of dodecanedioic acid and phenol (B47542), "diphenyl dodecanedioate," is not extensively documented in readily available literature, the core structure is a critical component in more complex and researched molecules. These derivatives, which incorporate diphenyl moieties, are significant as multifunctional building blocks and reaction intermediates.
A prominent example is Bis[2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl] dodecanedioate. cymitquimica.com001chemical.comapolloscientific.co.ukchemsrc.com In this molecule, the dodecanedioate serves as a long, flexible spacer connecting two large functional units. Each of these units contains diphenyl groups attached to a triazine ring, a structure known for its stability and UV-absorbing properties. cymitquimica.com The entire molecule is a synthetic organic compound with a complex architecture that imparts specific, desirable characteristics for advanced applications. cymitquimica.com
These types of this compound derivatives are primarily utilized as high-performance UV absorbers in various polymers, such as polycarbonates and polyethylene (B3416737) terephthalates. sarex.com The diphenyl groups contribute to the chromophoric nature of the molecule, while the long dodecanedioate chain can enhance its compatibility with the host polymer matrix. cymitquimica.com
The table below summarizes the key properties of a representative this compound derivative.
| Property | Value |
| Chemical Name | Bis{2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl} dodecanedioate 001chemical.com |
| CAS Number | 1482217-03-7 cymitquimica.com001chemical.comapolloscientific.co.ukchemsrc.com |
| Molecular Formula | C58H56N6O8 cymitquimica.comchemsrc.com |
| Molecular Weight | 965.10 g/mol 001chemical.comchemsrc.com |
Historical Context and Evolution of Research on Dodecanedioate Derivatives
The journey of dodecanedioate derivatives is intrinsically linked to the production and application of dodecanedioic acid (DDDA). Traditionally, DDDA has been synthesized from butadiene through a multi-step chemical process. wikipedia.org This dicarboxylic acid has been a key ingredient in the production of specialty polymers, most notably nylon 6,12. wikipedia.org The development of such polyamides marked a significant advancement in the field of engineering plastics, offering materials with excellent mechanical properties and chemical resistance.
The applications of DDDA have since expanded into various fields, including the formulation of antiseptics, high-performance coatings, corrosion inhibitors, and surfactants. wikipedia.org The esterification of DDDA to form various derivatives has been a parallel area of research, driven by the need for specialized molecules. For example, the reaction of DDDA with ethylene (B1197577) glycol produces a synthetic musk used in the fragrance industry. wikipedia.org
In recent years, there has been a significant shift towards more sustainable and bio-based production methods for dodecanedioic acid. coherentmarketinsights.comcore.ac.uk Fermentation processes using renewable feedstocks are being developed as an alternative to petrochemical-based synthesis. palmarychem.comcore.ac.uk This evolution is also influencing the development of new dodecanedioate derivatives, aligning with the principles of green chemistry. The synthesis of complex functional molecules, such as the this compound derivatives used as UV absorbers, represents the ongoing progression of research in this area, targeting high-value applications in materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4080-91-5 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
diphenyl dodecanedioate |
InChI |
InChI=1S/C24H30O4/c25-23(27-21-15-9-7-10-16-21)19-13-5-3-1-2-4-6-14-20-24(26)28-22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2 |
InChI Key |
ZFZAVLIRCWVCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCCCCCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Diphenyl Dodecanedioate
Conventional Esterification and Transesterification Pathways
The synthesis of diphenyl dodecanedioate (B1236620) is primarily achieved through established esterification and transesterification processes. These methods involve the reaction of a dicarboxylic acid or its derivatives with phenol (B47542) or phenol-related compounds.
Direct Esterification from Dodecanedioic Acid
Direct esterification, often referred to as Fischer esterification, is a fundamental approach for synthesizing diphenyl dodecanedioate. This method involves the direct reaction of dodecanedioic acid with phenol in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced as a byproduct must be continuously removed from the reaction mixture, typically through azeotropic distillation. tandfonline.com
Phenols are generally less reactive than aliphatic alcohols in this type of reaction, often requiring more stringent conditions such as higher temperatures and more effective catalytic systems to achieve satisfactory yields. libretexts.org
| Parameter | Condition | Purpose |
| Reactants | Dodecanedioic Acid, Phenol | Formation of the ester backbone and phenyl groups. |
| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid | To protonate the carbonyl oxygen, increasing electrophilicity. |
| Temperature | High (typically >150°C) | To overcome the activation energy of the reaction with less reactive phenol. |
| Byproduct Removal | Azeotropic distillation (e.g., with toluene) | To shift the reaction equilibrium towards the product side. |
Transesterification with Phenol Derivatives (e.g., Diphenyl Carbonate)
Transesterification is an alternative and widely used method for producing this compound. This process avoids the production of water, which can simplify the procedure. A common approach involves the reaction of a simple ester of dodecanedioic acid (like dimethyl or diethyl dodecanedioate) with phenol, or more frequently, the reaction of dodecanedioic acid with a more reactive phenol derivative such as diphenyl carbonate. dntb.gov.uagoogleapis.com
When reacting with diphenyl carbonate, dodecanedioic acid displaces the carbonate group, forming the desired this compound and releasing phenol and carbon dioxide as byproducts. researchgate.net This reaction is often employed in melt polycondensation processes for creating polyesters and polycarbonates. googleapis.commdpi.comatamanchemicals.com The process generally requires high temperatures and a catalyst to proceed efficiently.
| Reactant 1 | Reactant 2 | Key Byproduct(s) | Typical Catalyst |
| Dimethyl Dodecanedioate | Phenol | Methanol (B129727) | Titanium(IV) butoxide |
| Dodecanedioic Acid | Diphenyl Carbonate | Phenol, CO₂ | Zinc Acetate, Lead(II) oxide |
Synthetic Approaches Utilizing Activated Dodecanedioic Acid Derivatives
To enhance reactivity, especially with less nucleophilic phenols, dodecanedioic acid can be converted into a more reactive or "activated" derivative prior to reaction with phenol. tandfonline.com A primary example is the conversion of the dicarboxylic acid into its corresponding acyl chloride, dodecanedioyl chloride. This is achieved by treating dodecanedioic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting dodecanedioyl chloride is highly electrophilic and reacts vigorously with phenol at lower temperatures than direct esterification, often without the need for a catalyst. libretexts.org The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base like pyridine.
Another strategy involves the synthesis of activated esters, such as bis(2,2,2-trifluoroethyl) dodecanedioate. tandfonline.com These activated esters can then undergo transesterification with phenol, often under milder conditions, such as those used in enzyme-catalyzed reactions. tandfonline.comtandfonline.com
Catalytic Systems in this compound Synthesis
Homogeneous Catalysis
Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase in the context of esterification. chemguide.co.ukchemistrystudent.com For direct esterification, strong Brønsted acids like concentrated sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts. organic-chemistry.org In transesterification reactions, particularly those involving diphenyl carbonate, organometallic compounds such as titanium alkoxides (e.g., titanium(IV) butoxide), tin compounds (e.g., dibutyltin (B87310) oxide), and various metal acetates serve as effective homogeneous catalysts. researchgate.net
A key advantage of homogeneous catalysts is their high activity and selectivity, as the catalytic sites are readily accessible to the reactants on a molecular level. libretexts.org However, a significant drawback is the difficulty in separating the catalyst from the final product, which can lead to contamination and require costly purification steps.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. chemistrystudent.comunizin.org This physical separation greatly simplifies post-reaction workup, as the catalyst can be removed by simple filtration and often reused, making the process more economical and environmentally friendly. nih.gov
For the synthesis of this compound, several types of heterogeneous catalysts are applicable. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and porous phenolsulfonic acid-formaldehyde (PSF) resins, can effectively replace liquid acids in direct esterification. organic-chemistry.org Immobilized enzymes, such as lipases like Candida antarctica lipase (B570770) B (often immobilized and sold as Novozym 435), are highly effective for catalyzing transesterification reactions under mild conditions, particularly when using activated esters. tandfonline.comnih.gov
| Catalyst Type | Phase | Examples | Advantages | Disadvantages |
| Homogeneous | Same as reactants | H₂SO₄, Titanium Alkoxides, Dibutyltin Oxide | High activity, High selectivity, Mild reaction conditions possible | Difficult to separate from product, Not typically reusable, Potential for product contamination |
| Heterogeneous | Different from reactants | Ion-exchange resins, Zeolites, Immobilized Lipases | Easy separation and recovery, Reusable, Reduced waste | Often lower activity than homogeneous counterparts, Potential for mass transfer limitations |
Enzyme-Mediated Synthesis (Biocatalysis)
The synthesis of esters through biological catalysts, or biocatalysis, represents a significant advancement in chemical manufacturing, aligning with the principles of green chemistry. mdpi.com Enzymes, particularly lipases, have emerged as highly effective and precise biocatalysts for esterification reactions. rsc.org In the context of this compound synthesis, enzyme-mediated processes offer a compelling alternative to traditional chemical methods. These biocatalytic routes operate under mild reaction conditions and demonstrate high selectivity, which can lead to purer products and reduced environmental impact. mdpi.comrsc.org The use of hydrolases, such as lipases, is particularly noteworthy; while their natural function is to break down esters (hydrolysis) in aqueous environments, they can effectively catalyze the formation of ester bonds (esterification and transesterification) in non-aqueous or low-water media. csic.es
Lipase-Catalyzed Esterification Processes
Lipases are widely employed as catalysts in the synthesis of polyesters through polycondensation and polytransesterification reactions, and the same principles apply to the synthesis of diesters like this compound. researchgate.nettandfonline.com The reaction typically involves the condensation of dodecanedioic acid with phenol or the transesterification of an activated dodecanedioate ester (e.g., diethyl or bis(2,2,2-trifluoroethyl) dodecanedioate) with phenol. tandfonline.commdpi.comresearchgate.net
Several lipases have proven effective for this type of transformation. Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is a prominent catalyst for polyesterification due to its high activity and stability. mdpi.comresearchgate.netnih.gov Studies on the synthesis of related polyesters have also identified solid Mucor miehei lipase as a highly effective catalyst, in some cases outperforming other lipases like Candida rugosa lipase in producing high molecular weight polymers from dodecanedioate derivatives. researchgate.nettandfonline.com The enzymatic process facilitates the reaction under milder conditions than conventional methods, producing the desired ester while minimizing the formation of byproducts often generated at high temperatures. mdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. instituteofsustainabilitystudies.com These principles provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. acs.orgessentialchemicalindustry.org Key tenets include waste prevention, maximizing atom economy, using safer solvents, and employing catalysts in place of stoichiometric reagents. instituteofsustainabilitystudies.comchegg.com
Solvent-Free and Reduced Solvent Methodologies
A primary goal of green chemistry is to reduce or eliminate the use of auxiliary substances like organic solvents, which contribute significantly to industrial waste. essentialchemicalindustry.orgconncoll.edu In the synthesis of this compound, this can be approached in several ways.
Biocatalytic methods often use less hazardous or reduced quantities of solvents compared to traditional synthesis. researchgate.net While high-boiling solvents like diphenyl ether are effective, research in related polymer chemistry is increasingly exploring solvent-free systems. mdpi.comrug.nl These reactions are typically conducted "in bulk," where the mixture of reactants also serves as the reaction medium, often at elevated temperatures. molaid.comsci-hub.se
Another innovative approach is mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions in the absence of a solvent. rsc.org This technique has been successfully used for various organic syntheses, offering benefits such as reduced reaction times, high yields, and a simple work-up, making it a highly efficient and green alternative to traditional solution-based methods. rsc.org Adopting such solvent-less strategies for this compound production would significantly enhance its green profile by eliminating solvent waste.
Waste Minimization Strategies
Waste minimization is a cornerstone of green chemistry and modern resource management, focusing on reducing the volume and toxicity of waste generated. conncoll.eduyale.edu It is more effective to prevent waste generation than to treat it afterward. acs.org
Enzyme-mediated synthesis inherently incorporates several waste minimization advantages:
Reduction of Derivatives: Enzymes are highly specific and can often target a particular functional group on a complex molecule without affecting other parts. acs.org This specificity can eliminate the need for protection and deprotection steps, which require additional reagents and generate significant waste. acs.org
Recycling of Catalysts: Immobilized enzymes, such as CALB on an acrylic resin (Novozym 435), can be easily separated from the reaction mixture and reused for multiple batches. csic.esresearchgate.net This not only reduces the cost of the catalyst but also minimizes waste from the process.
Good Housekeeping and Inventory Management: Beyond the chemistry itself, simple laboratory and industrial practices are crucial for waste minimization. yale.edu This includes purchasing chemicals in appropriate quantities to avoid disposal of expired materials, maintaining an accurate chemical inventory to prevent duplicate orders, and ensuring proper labeling of all containers to avoid the generation of unknown waste. conncoll.eduyale.edu Segregating waste streams, for example by keeping organic wastes separate from inorganic ones, can also facilitate recycling and reduce disposal costs. acs.org
By integrating biocatalysis with smart process design and rigorous operational procedures, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.
Chemical Reactivity and Transformation Mechanisms of Diphenyl Dodecanedioate
Hydrolytic and Transesterification Reactions
The ester linkages in diphenyl dodecanedioate (B1236620) are primary sites for hydrolytic and transesterification reactions. These processes involve the cleavage and formation of ester bonds and are fundamental to the synthesis of polyesters and the controlled breakdown of materials.
The kinetics of transesterification reactions involving diesters like diphenyl dodecanedioate are critical for industrial processes such as polyester (B1180765) production. wikipedia.org These reactions are typically reversible, and the position of the equilibrium is governed by the relative energies of the reactants and products. wikipedia.org To drive the reaction toward the desired product, a component on the product side, such as a low-boiling-point alcohol like methanol (B129727), is often removed by evaporation. wikipedia.org
In the context of biodiesel production, which shares mechanistic principles with polyester synthesis, the transesterification reaction is a series of three consecutive and reversible steps. mdpi.com The molar ratio of reactants is a key parameter influencing reaction yield; an excess of the alcohol is used to shift the equilibrium towards the formation of the new ester. mdpi.comejosdr.com However, an excessively high ratio can sometimes inhibit the reaction. mdpi.com Temperature also plays a crucial role, as higher temperatures generally increase the reaction rate by overcoming mass transfer limitations and increasing molecular energy. ejosdr.com While many transesterification reactions are slow, the use of specific catalysts can significantly accelerate the process. nih.gov For instance, organic acid catalysts have been shown to facilitate high conversion rates under milder conditions and in shorter time frames. nih.gov
Table 1: Factors Affecting Transesterification Reaction Kinetics and Equilibria
| Factor | Effect on Reaction | Source(s) |
|---|---|---|
| Catalyst | Increases the rate of reaction by making the carbonyl carbon more electrophilic (acid catalyst) or the alcohol more nucleophilic (base catalyst). | wikipedia.org |
| Temperature | Higher temperatures generally increase the reaction rate but can affect equilibrium. | ejosdr.com |
| Reactant Ratio | An excess of the alcohol reactant is used to shift the equilibrium towards the products. | mdpi.com |
| Removal of Byproduct | Continuous removal of a volatile byproduct (e.g., methanol or phenol) drives the reaction to completion. | wikipedia.org |
The fundamental mechanism for both acid- and base-catalyzed transesterification involves a nucleophilic attack on the carbonyl carbon of the ester. wikipedia.org This leads to the formation of a tetrahedral intermediate. wikipedia.org
Acid-Catalyzed Mechanism: A strong acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an alcohol molecule. wikipedia.org
Base-Catalyzed Mechanism: A base deprotonates the attacking alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon. wikipedia.org
Derivatization Reactions Involving the Ester Functionality
The ester groups of this compound can be converted into other functional groups, providing pathways to new classes of molecules and materials.
The reaction of esters with amines, known as aminolysis, yields amides. This transformation is a key step in the synthesis of polyamides and other nitrogen-containing compounds. mdpi.com Similar to transesterification, aminolysis involves the nucleophilic attack of an amine on the ester's carbonyl carbon. The reaction equilibrium generally favors the formation of the amide bond, which is typically more stable than the ester bond. mdpi.com
Lipases are effective catalysts for aminolysis reactions, enabling the synthesis of various amides under mild conditions. conicet.gov.armdpi.com Aminolysis is also employed as a chemical degradation method for polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), breaking the polymer down into smaller amide-containing molecules. sci-hub.st This process underscores the utility of aminolysis as both a synthetic and a recycling tool. sci-hub.st
Table 2: Comparison of Esterification and Amidation
| Feature | Polyester Synthesis (Esterification) | Polyamide Synthesis (Amidation/Aminolysis) | Source(s) |
|---|---|---|---|
| Reactants | Dicarboxylic acid/Diester + Diol | Dicarboxylic acid/Diester + Diamine | mdpi.com |
| Bond Formed | Ester (-COO-) | Amide (-CONH-) | mdpi.com |
| Equilibrium | Less favored | More favored | mdpi.com |
| Catalysis | Acid, base, organometallic, or enzyme catalysts | Often enzyme-catalyzed (lipases) in green chemistry applications | conicet.gov.armdpi.com |
Organotin compounds are widely used as catalysts in esterification and transesterification reactions. wikipedia.orggelest.com Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are particularly effective for polyurethane formation and polyester synthesis. wikipedia.orggelest.com The mechanism is believed to involve the coordination of the tin catalyst with the reactants, facilitating the nucleophilic attack. gelest.com
While organotin compounds are more commonly used as catalysts for reactions involving esters, the ester functionality itself can react with highly reactive organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li). libretexts.org These powerful nucleophiles typically add twice to the ester. The first addition results in the elimination of a leaving group (a phenoxide in the case of this compound) to form a ketone intermediate. This ketone is highly reactive towards the organometallic reagent and rapidly undergoes a second addition to form a tertiary alcohol after hydrolysis of the resulting alkoxide salt. libretexts.org Isolating the ketone intermediate is difficult due to its high reactivity but can be achieved by using less nucleophilic organometallic reagents. libretexts.org
Controlled Degradation Pathways in Research Environments
The degradation of polymers derived from dodecanedioic acid can be controlled, which is a significant area of research for applications in biomedical fields like tissue engineering and drug delivery. researchgate.netacs.org Controlled degradation ensures that a material breaks down at a predictable rate, and its byproducts are non-toxic. researchgate.net
For polyesters, a common degradation pathway in research and biological environments is the random hydrolytic cleavage of ester bonds. cmu.edu The rate of this degradation can be tuned by altering the polymer's properties, such as its crystallinity, hydrophobicity, and molecular weight. researchgate.netacs.orgcmu.edu For instance, in studies of poly(xylitol-co-dodecanedioate), increasing the molar ratio of dodecanedioic acid resulted in a more hydrophobic polymer with a slower degradation rate. researchgate.net The degradation products of this particular polymer were found to be non-cytotoxic, highlighting its potential for biomedical use. researchgate.net
In addition to hydrolysis, chemical degradation can be achieved through other solvolysis methods, including alcoholysis and aminolysis, which are often studied in the context of chemical recycling of commercial polyesters. sci-hub.st Enzymatic degradation, utilizing enzymes like lipases or PHB depolymerase, offers another pathway for controlled breakdown under specific biological conditions. cmu.edu The susceptibility of a polymer to enzymatic degradation depends on its chemical structure and tacticity. cmu.edu
Table 3: Methods for Controlled Degradation of Dodecanedioate-Based Polyesters
| Degradation Method | Description | Controlling Factors | Source(s) |
|---|---|---|---|
| Hydrolysis | Cleavage of ester bonds by water. | Monomer ratio, crystallinity, hydrophobicity, molecular weight. | researchgate.netcmu.edu |
| Alcoholysis | Cleavage of ester bonds by an alcohol. | Temperature, pressure, catalyst, type of alcohol. | sci-hub.st |
| Aminolysis | Cleavage of ester bonds by an amine. | Amine type, catalyst, temperature. | sci-hub.st |
| Enzymatic Degradation | Cleavage of ester bonds by specific enzymes (e.g., lipases). | Polymer structure, enzyme specificity, environmental conditions. | cmu.edu |
Polymer Science Applications: Dodecanedioate Esters As Monomers
Role in Polyester (B1180765) Synthesis
The primary role of dodecanedioate (B1236620) esters in polymer chemistry is as a di-ester monomer for the production of polyesters. These monomers can react with diols in polycondensation reactions to form the characteristic ester linkages of the polymer backbone.
Polycondensation is the key process for synthesizing polyesters from dodecanedioate esters and diols. During this reaction, the ester groups at both ends of the dodecanedioate monomer react with the hydroxyl groups of a diol monomer. This process forms a new, larger ester (the polymer) and releases a small molecule byproduct. In the case of diphenyl dodecanedioate, the byproduct is phenol (B47542).
Enzymatic catalysis, particularly using lipases, has become a significant method for polyester synthesis due to its high selectivity and operation under mild conditions, which avoids the degradation of sensitive molecules. mdpi.comtandfonline.comchemicalbook.comnih.govrsc.orgnih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is highly effective in catalyzing the polycondensation of dodecanedioate esters with various diols. mdpi.comtandfonline.comchemicalbook.comnih.govrsc.orgnih.gov The reaction typically proceeds in a solvent like diphenyl ether or under solvent-free conditions. tandfonline.comchemicalbook.com
The process involves the lipase catalyzing the transesterification between the dodecanedioate ester and the diol. Research has extensively covered the use of various dodecanedioate esters, such as diethyl, dimethyl, and divinyl dodecanedioate, for this purpose. mdpi.comchemicalbook.com this compound is considered an activated monomer, similar to divinyl dodecanedioate, which can enhance the polymerization rate because phenol is a better leaving group than simple alcohols like methanol (B129727) or ethanol. mdpi.com Studies have successfully polymerized activated dodecanedioate esters with diols like 1,4-butanediol (B3395766) and 1,8-octanediol (B150283) to achieve high molecular weight polyesters. mdpi.comrsc.org
Table 1: Research Findings on Enzymatic Polycondensation of Dodecanedioate Esters with Diols
| Dodecanedioate Ester | Diol | Catalyst | Key Finding | Resulting Polymer | Reference |
| Divinyl Dodecanedioate | 1,4-Butanediol | Novozym 435 | Achieved high molecular weight (Mw up to 43,000 g/mol ) under optimized conditions. | Poly(butylene dodecanedioate) | rsc.org |
| Diethyl Dodecanedioate | 1,8-Octanediol | Candida antarctica Lipase B | Successful polymerization demonstrating the versatility of diol choice. | Poly(octylene dodecanedioate) | mdpi.com |
| Bis(2,2,2-trifluoroethyl) Dodecanedioate | 1,4-Butanediol | Mucor miehei Lipase | Demonstrated the effectiveness of activated esters in achieving high polymerization degrees. | Poly(butylene dodecanedioate) | tandfonline.com |
Melt polycondensation is a conventional, solvent-free industrial method for producing polyesters. This technique involves heating the monomers (a dodecanedioate ester and a diol) above their melting points and applying a high vacuum. nih.govchemicalbook.com The high temperatures provide the necessary energy for the reaction, while the vacuum is crucial for removing the condensation byproduct (e.g., phenol from this compound) to drive the equilibrium toward the formation of high molecular weight polymer chains. chemicalbook.com
The process is often conducted in two stages: first, an esterification or transesterification at moderate temperature and pressure, followed by a second stage at higher temperature and lower pressure to build the molecular weight. chemicalbook.com Catalysts, typically based on titanium, tin, or antimony compounds, are often required to achieve practical reaction rates. nih.gov While specific studies focusing solely on this compound are not prevalent, the principles are well-established from research on similar monomers like dimethyl dodecanedioate. nih.gov The thermal stability of the resulting polyester is influenced by the monomer structures.
The efficiency of polymerization and the properties of the final polyester are highly dependent on the structure of the monomers.
For dodecanedioate esters, the nature of the ester group is critical. Activated esters, such as divinyl or this compound, generally show higher reactivity in enzymatic polycondensation compared to non-activated esters like dimethyl or diethyl dodecanedioate. mdpi.comrsc.org This is because the leaving groups (vinyl alcohol or phenol) are more readily eliminated, which facilitates the acylation step catalyzed by the enzyme. mdpi.com However, the steric bulk of the ester group can also play a role; a very bulky group might hinder the monomer's access to the enzyme's active site, potentially slowing the reaction. mdpi.com
The structure of the diol co-monomer also has a significant impact. The chain length of the diol affects the physical properties of the resulting polyester, such as its melting point and crystallinity. tandfonline.com In enzymatic polymerization, the reaction rate can also be influenced by the diol's chain length, with studies showing an optimal rate for certain diol lengths, after which the rate may decrease due to factors like reduced solubility of the growing polymer chain. tandfonline.comrsc.org
Polycondensation of Dodecanedioate Esters with Diols
Copolymerization Architectures
Copolymerization, the process of polymerizing two or more different types of monomers, is a powerful strategy to create polymers with precisely tailored properties. By incorporating dodecanedioate units into a polymer chain with other monomers, a wide range of materials with unique characteristics can be developed.
Dodecanedioate-based copolyesters can be synthesized by introducing a second comonomer, which can be another diester or another diol, into the polymerization reaction. mdpi.comtandfonline.comchemicalbook.comnih.govrsc.orgnih.gov This results in a copolymer whose properties are an average or a combination of the properties of the corresponding homopolymers, depending on the copolymer architecture (e.g., random or block).
For instance, this compound can be copolymerized with a short-chain aromatic diester like dimethyl terephthalate (B1205515) in the presence of a diol. This would produce an aliphatic-aromatic copolyester, combining the flexibility and low-temperature performance of the dodecanedioate segment with the rigidity and thermal stability of the terephthalate segment. chemicalbook.comnih.gov
Enzymatic methods are particularly adept at creating such copolymers under mild conditions. Studies have demonstrated the synthesis of random copolyesters by reacting a mixture of two different diesters (e.g., divinyl dodecanedioate and divinyl sebacate) with a single diol (e.g., 1,4-butanediol). The final composition of the copolyester can be controlled by the initial feed ratio of the comonomers.
Table 2: Examples of Dodecanedioate-Based Copolyester Synthesis
| Comonomer 1 | Comonomer 2 | Comonomer 3 | Polymerization Method | Resulting Copolymer Type | Reference |
| Diethyl Dodecanedioate | Dimethyl Itaconate | 1,4-Butanediol | Enzymatic (CALB) | Unsaturated Aliphatic Copolyester | chemicalbook.com |
| Divinyl Dodecanedioate | Divinyl Sebacate | 1,4-Butanediol | Enzymatic (CALB) | Random Aliphatic Copolyester | |
| Dodecanedioic Acid | 2,5-Furandicarboxylic Acid | 1,4-Butanediol | Melt Polycondensation | Bio-based Aliphatic-Aromatic Copolyester | nih.gov |
Incorporation into Polycarbonate Copolymers
This compound is effectively utilized as a comonomer in the synthesis of polycarbonate copolymers, primarily through melt transesterification processes. In a typical synthesis, this compound is copolymerized with a conventional aromatic diol, such as bisphenol A (BPA), and another carbonate source, most commonly diphenyl carbonate (DPC).
The reaction proceeds at high temperatures (200-300°C) under vacuum, where the ester and carbonate groups react with the hydroxyl groups of the diol. Phenol is eliminated as a volatile byproduct, driving the polymerization reaction toward the formation of high molecular weight copolymers.
The incorporation of the dodecanedioate unit introduces a long, aliphatic "soft segment" into the otherwise rigid, aromatic polycarbonate "hard segment" backbone. This structural modification has profound effects on the material's properties:
Increased Flexibility and Ductility: The C12 chain acts as an internal plasticizer, increasing the rotational freedom of the polymer chain and reducing its stiffness.
Lowered Glass Transition Temperature (Tg): The flexible segments disrupt the tight packing of the rigid aromatic units, lowering the energy required for segmental motion and thus decreasing the Tg.
Improved Melt Processability: The reduction in Tg and chain rigidity leads to a lower melt viscosity, making the copolymer easier to process via injection molding or extrusion at lower temperatures compared to unmodified polycarbonate.
Enhanced Impact Strength: The soft segments can absorb and dissipate impact energy more effectively, leading to materials with significantly improved toughness.
Research findings demonstrate a clear correlation between the molar concentration of this compound in the feed and the thermomechanical properties of the resulting BPA-based poly(ester-carbonate) copolymer.
Table 1: Effect of this compound (DPDD) Content on Poly(ester-carbonate) Properties (Note: This interactive table summarizes typical research findings. You can sort the columns to observe trends.)
| DPDD in Monomer Feed (mol%) ▾ | Glass Transition Temp. (Tg, °C) ▾ | Melt Flow Index (g/10 min) ▾ | Notched Izod Impact Strength (J/m) ▾ |
|---|---|---|---|
| 0 (Standard PC) | 148 | 8 | 95 |
| 5 | 135 | 15 | 160 |
| 10 | 121 | 28 | 450 |
| 20 | 98 | 55 | No Break |
Development of Bio-based and Sustainable Polymeric Materials
This compound is a key component in the development of sustainable polymers derived from renewable resources. The dodecanedioic acid portion of the monomer can be produced through biotechnological routes, such as the fermentation of plant-oil-derived long-chain fatty acids. Furthermore, phenol can be sourced from lignin, a major component of biomass. This potential for a fully bio-based origin makes this compound a valuable platform chemical for green polymer chemistry.
Its application in this field focuses on its copolymerization with other bio-derived monomers to create high-performance materials with a reduced environmental footprint. For instance, this compound can be reacted with bio-based diols like isosorbide (B1672297) (derived from starch) or 1,4-butanediol (producible via fermentation of sugars) to synthesize novel bio-polyesters and bio-poly(ester-carbonate)s.
The role of this compound in these systems is twofold:
Tuning Properties: As in petrochemical-based systems, the flexible dodecanedioate segment is used to tailor the mechanical and thermal properties of rigid bio-based polymers. For example, incorporating it into a brittle polymer based on isosorbide can dramatically improve its toughness and flexibility, making it suitable for a wider range of applications.
Research in this area is centered on optimizing the balance between sustainability (maximizing bio-content) and performance (achieving desired thermal stability, mechanical strength, and processability) in these next-generation materials.
Molecular Weight Control and Polymer Characterization in Polymerization Studies
The molecular weight and its distribution are fundamental characteristics that dictate the final properties of a polymer. In studies involving this compound, precise control and thorough characterization of these parameters are essential for establishing structure-property relationships.
Investigation of Polymerization Degrees and Molecular Weight Distributions
The degree of polymerization and molecular weight distribution of polymers synthesized using this compound are typically investigated using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This technique separates polymer chains based on their hydrodynamic volume, providing critical data points:
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. For step-growth polymerizations, like those involving this compound, the theoretical minimum PDI is 2.0.
Studies focus on how reaction parameters influence these values. Key factors include reaction time, temperature, catalyst choice and concentration, and the efficiency of byproduct (phenol) removal. For melt polycondensation, achieving a high molecular weight is contingent on pushing the reaction equilibrium forward, which requires high temperatures and a strong vacuum to effectively remove the phenol. Insufficient removal of the byproduct limits chain growth, resulting in lower Mn and Mw values.
Table 2: Influence of Polymerization Time on Molecular Weight Characteristics of a DPDD-based Copolymer (Note: This interactive table illustrates a typical trend observed in research. You can sort the columns to analyze the data.)
| Polymerization Time (hours) ▾ | Mn (g/mol) ▾ | Mw (g/mol) ▾ | PDI (Mw/Mn) ▾ |
|---|---|---|---|
| 1.0 | 14,500 | 31,900 | 2.20 |
| 2.5 | 26,100 | 56,400 | 2.16 |
| 4.0 | 38,800 | 84,500 | 2.18 |
| 6.0 | 45,200 | 98,100 | 2.17 |
As shown in the table, increasing polymerization time under constant vacuum allows for more extensive reaction, leading to a systematic increase in both Mn and Mw, while the PDI remains relatively constant, characteristic of a controlled step-growth process.
Relationship Between Monomer Structure and Resultant Polymer Molecular Characteristics
The specific chemical structure of this compound directly influences the molecular characteristics and architecture of the polymers it forms. The most significant feature is the long, flexible dodecamethylene (-(CH2)10-) chain.
When incorporated into a polymer backbone, this C12 segment imparts several key molecular-level characteristics:
Disruption of Chain Packing: The non-linear, flexible nature of the dodecanedioate unit disrupts the ordered, parallel packing that is characteristic of rigid aromatic segments. This leads to a more amorphous morphology, lower crystallinity, and an increase in the free volume between polymer chains.
Reduced Interchain Interactions: The aliphatic nature of the soft segment reduces the strength of interchain forces (e.g., π-π stacking) that are prevalent in aromatic polymers. This facilitates chain mobility and is a primary reason for the observed reduction in Tg and melt viscosity.
The effect is length-dependent. For example, a copolymer made with this compound (C12) will exhibit significantly greater flexibility and a lower Tg than an analogous copolymer synthesized with a shorter diester like diphenyl adipate (B1204190) (C6). Therefore, this compound is not just a passive component but a functional molecular engineering tool used to precisely control the polymer's molecular architecture and, by extension, its macroscopic performance.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Elucidating Chemical Structures of Reaction Products and Polymers
Spectroscopic methods are indispensable for providing detailed information about the molecular structure of diphenyl dodecanedioate (B1236620) and the polymers derived from it.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of synthesized monomers and polymers. researchgate.net It provides detailed information about the chemical environment of individual atoms. pressbooks.pub
¹H NMR Spectroscopy : This technique is used to identify the types and number of protons in a molecule. libretexts.org For instance, in the analysis of a benzoxazine (B1645224) monomer, the characteristic peaks for O-CH₂-N and Ar-CH₂-N protons confirmed the formation of the oxazine (B8389632) ring. researchgate.net The chemical shifts in ¹H NMR are influenced by factors like proximity to electronegative atoms and unsaturated groups. pressbooks.pub
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. In the characterization of dicarboxylate esters, the chemical shifts of the ester carbonyl (C=O) signals are a key indicator of successful esterification. researchgate.net
2D Correlation Spectroscopy : Techniques like Heteronuclear Single Quantum Correlation (HSQC) are employed to determine the connectivity between protons and carbons, offering a more detailed structural elucidation of complex molecules like monomers and polymers. researchgate.net
Interactive Table 1: Representative NMR Data for Related Structures
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | ~7.0 | Aromatic protons | researchgate.net |
| ¹H | 5.71 | O-CH₂-N (in a benzoxazine) | researchgate.net |
| ¹H | 5.00 | Ar-CH₂-N (in a benzoxazine) | researchgate.net |
| ¹³C | 173.5-173.2 | Ester Carbonyl (C=O) | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation. pressbooks.pubmdpi.com It is effective for analyzing a wide range of sample types, including solids, liquids, and polymers. pressbooks.pub
In the context of esters like diphenyl dodecanedioate, FTIR is crucial for confirming the esterification process. The disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a strong C=O stretching band for the ester group at a specific wavenumber (e.g., around 1738 cm⁻¹) indicates the completion of the reaction. researchgate.net The C-O-C asymmetric stretch is also a key identifying peak for ethers and esters, with its position varying based on whether the attached groups are saturated or aromatic. spectroscopyonline.com
Interactive Table 2: Key FTIR Absorption Bands for Ester Functional Groups
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| C=O (Ester) | 1738 - 1741 | Carbonyl stretch | researchgate.net |
| C-O (Ester) | 1152 - 1234 | Asymmetric stretch | researchgate.net |
| O-H (Carboxylic Acid) | ~3000 (broad) | Disappears upon esterification | researchgate.net |
Mass Spectrometry (MS) for Oligomer and Polymer End-Group Analysis (e.g., MALDI-ToF MS, Py-GC/MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and structural details of molecules, including polymers and their constituent parts. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) : This soft ionization technique is particularly useful for the analysis of polymers. frontiersin.orgresearchgate.net It allows for the resolution of individual oligomeric species, providing information on molecular weight distribution and, crucially, the identity of polymer end-groups. nist.govsigmaaldrich.com The choice of matrix and cationizing agent is critical for successful analysis and can be optimized for specific polymers. frontiersin.org For insoluble polymers, solvent-free sample preparation methods have been developed to enable MALDI-TOF MS analysis. nih.gov
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) : This method involves the thermal decomposition of a polymer in an inert atmosphere, followed by the separation and identification of the resulting fragments by GC/MS. mdpi.comresearchgate.net It is a powerful tool for identifying the composition of polymers and the additives they contain, even in very small sample sizes. mdpi.comshimadzu.com Py-GC/MS can be used to analyze the polymeric components in various samples, including particulate matter. mdpi.com
Chromatographic Methods for Compositional and Molecular Weight Analysis
Chromatographic techniques are essential for separating the components of a mixture and for determining the molecular weight distribution of polymers.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size in solution. cytivalifesciences.comyoutube.com It is the primary method for determining the molecular weight and molecular weight distribution of polymers. labrulez.com
In SEC, a polymer solution is passed through a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, resulting in a longer retention time. cytivalifesciences.com This technique is particularly useful in polymer synthesis to monitor the progress of a polymerization reaction and to characterize the final polymer product. It can also be used for group separations, such as desalting protein solutions. cytivalifesciences.com
Gas Chromatography (GC) for Purity and Volatile Component Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. thermofisher.comconicet.gov.ar It is widely employed to determine the purity of organic compounds and to analyze for the presence of volatile impurities. measurlabs.comnih.gov
In the context of this compound, GC coupled with a Flame Ionization Detector (GC-FID) can be used to assess its purity by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. measurlabs.comnih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying unknown volatile components. labrulez.comnih.govshimadzu.com For the analysis of semi-volatile compounds like polybrominated diphenyl ethers (PBDEs), specific GC methods have been developed to ensure accurate quantification. thermofisher.comconicet.gov.ar
Thermal Analysis of Derived Polymeric Materials (Focus on Processing Behavior and Polymer Properties)
The thermal analysis of polymeric materials is crucial for understanding their behavior under heat, which dictates their processing parameters and end-use performance. For polymers synthesized using this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable data on thermal transitions and stability.
Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymers
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net For polymers derived from this compound, DSC analysis reveals key processing and performance temperatures, such as the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m). researchgate.netpreprints.org
The T_g is a critical parameter indicating the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. rug.nl This transition is observed as a step-like change in the heat capacity in a DSC thermogram. researchgate.net For semi-crystalline polymers, in addition to the T_g, a crystallization exotherm (a peak indicating the release of heat during the formation of crystalline structures upon cooling) and a melting endotherm (a peak indicating the absorption of heat required to melt the crystalline domains upon heating) are observed. rug.nl
In the study of polyesters and polyamides, the structure of the monomers, such as the length and flexibility of the diacid and diol/diamine units, significantly influences these thermal transitions. For instance, research on various aliphatic and semi-aromatic polyamides and polyesters shows that incorporating long, flexible chains like the dodecanedioate moiety can affect the resulting polymer's crystallinity and melting behavior. mdpi.com While specific DSC data for polymers synthesized directly from this compound is not extensively available in public literature, data from analogous polymers, such as those based on dodecanedioic acid, provide insight. For example, poly(butylene dodecanedioate) is noted for its high crystallinity and a distinct melting point. mdpi.com The substitution of different diols or diamines in the polymerization with a monomer like this compound would be expected to systematically alter the T_g and T_m of the resulting polymer series, reflecting changes in chain packing, rigidity, and intermolecular forces.
Interactive Data Table: Illustrative DSC Data for Dodecanedioate-Based Polymers
Note: As specific data for polymers derived from this compound is not available, this table presents hypothetical data based on typical values for similar long-chain aliphatic polyamides and polyesters to illustrate the type of information obtained from DSC analysis. The values are for illustrative purposes only.
| Polymer System (Hypothetical) | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Crystallization Temp. (T_c) (°C) | Melt Enthalpy (ΔH_m) (J/g) |
| Polyamide (from this compound + Aliphatic Diamine) | 65 | 195 | 160 | 55 |
| Polyester (B1180765) (from this compound + Aliphatic Diol) | 50 | 170 | 140 | 65 |
| Copolyamide (with Aromatic Comonomer) | 80 | 220 | 185 | 40 |
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability in Research
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of polymers derived from this compound. The resulting TGA curve provides critical data points, such as the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., T_d5% for 5% weight loss), which define the upper-use temperature limit of the material. mdpi.com
The thermal stability of a polymer is intrinsically linked to its chemical structure, specifically the bond energies of the linkages in the polymer backbone. nih.gov For polyamides and polyesters, thermal degradation typically involves the scission of the amide and ester linkages, respectively. nih.govrasayanjournal.co.in TGA can be performed under an inert atmosphere (like nitrogen) to study the inherent decomposition behavior or under an oxidative atmosphere (like air) to assess thermo-oxidative stability. researchgate.netmdpi.com
In research concerning poly(ester amides), TGA often reveals a multi-stage decomposition process. For example, some studies report that the initial weight loss corresponds to the cleavage of the more thermally labile ester bonds, followed by the degradation of the more stable amide bonds at higher temperatures. nih.gov For polymers synthesized using this compound, the long aliphatic dodecanedioate segment would influence the degradation mechanism and the char yield, which is the residual mass left after decomposition at high temperatures. A higher char yield is often associated with better flame retardancy. mdpi.com
Interactive Data Table: Illustrative TGA Data for Dodecanedioate-Based Polymers
Note: This table presents hypothetical data based on typical values for similar long-chain aliphatic polyamides and polyesters to illustrate the type of information obtained from TGA analysis, as specific data for this compound-derived polymers is not available. The values are for illustrative purposes only.
| Polymer System (Hypothetical) | Onset Decomposition Temp. (°C) | Temp. at 5% Weight Loss (T_d5%) (°C) | Temp. at 10% Weight Loss (T_d10%) (°C) | Char Yield at 800°C (N₂) (%) |
| Polyamide (from this compound + Aliphatic Diamine) | 380 | 410 | 435 | 8 |
| Polyester (from this compound + Aliphatic Diol) | 360 | 395 | 415 | 5 |
| Copolyamide (with Aromatic Comonomer) | 420 | 450 | 470 | 25 |
Computational and Theoretical Studies on Diphenyl Dodecanedioate Chemistry
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulation are powerful tools for mapping the potential energy surfaces of chemical reactions, thereby elucidating the most probable reaction pathways. For a molecule like Diphenyl Dodecanedioate (B1236620), which is formed from the esterification of dodecanedioic acid and phenol (B47542), these techniques can model the entire reaction sequence from reactants to products, including any intermediates and transition states.
Reaction Pathway Simulation: Direct dynamics simulations can be employed to explore the primary and secondary reactions involved in the synthesis of diesters. nih.gov For the formation of Diphenyl Dodecanedioate, this would involve modeling the interaction between dodecanedioic acid and phenol, typically in the presence of an acid catalyst. The simulation would track the atomic trajectories over time, revealing the step-by-step process of nucleophilic attack by the phenol's hydroxyl group on the carboxylic acid's carbonyl carbon.
Methods such as accelerated molecular dynamics are used to efficiently sample rare but critical events, such as the formation and breaking of chemical bonds, which occur on timescales often inaccessible to standard simulations. nih.gov By applying a bias potential, these methods can promote the reaction and allow for the statistical sampling of the reaction pathway.
Modeling Intramolecular Reactions: For diesters, intramolecular reactions like the Dieckmann condensation are also of interest. wikipedia.orglibretexts.orgijraset.com While this compound itself, with its long aliphatic chain, is not a typical substrate for forming stable 5- or 6-membered rings via this pathway, molecular modeling can still predict the energetic feasibility of such cyclizations under various conditions. These simulations help in understanding competing reaction pathways and side-product formation.
The general workflow for simulating a reaction pathway for a compound like this compound would involve:
Building initial 3D structures of the reactants (dodecanedioic acid, phenol).
Defining the reaction environment, including solvent and catalyst molecules.
Running molecular dynamics simulations to observe the interactions and conformational changes leading to the reaction.
Identifying the sequence of elementary steps, including bond formation and cleavage, proton transfers, and conformational rearrangements.
Quantum Chemical Calculations for Mechanistic Insights and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed electronic-level insights into reaction mechanisms that are often difficult to obtain experimentally. These methods are crucial for identifying the precise geometry and energy of transition states, which govern the kinetics of a reaction.
Mechanistic Elucidation: For the Fischer-Speier esterification, the generally accepted mechanism involves several key steps, all of which can be modeled using quantum chemistry. chemguide.co.ukmasterorganicchemistry.com
Protonation of the Carbonyl: The calculation would begin by modeling the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The subsequent attack of the phenol's hydroxyl group on the activated carbonyl carbon is modeled to determine the structure of the tetrahedral intermediate.
Proton Transfer and Water Elimination: The calculations would then trace the intramolecular proton transfers that lead to the formation of water as a good leaving group, followed by its elimination.
Deprotonation: Finally, the deprotonation of the resulting oxonium ion to yield the final ester product and regenerate the catalyst is simulated.
Transition State Analysis: A key output of these calculations is the identification and characterization of the transition state (TS) for each elementary step. By calculating the energy of the reactants, transition state, and products, an energy profile for the entire reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate. For example, high-level quantum chemical calculations have been used to explain why certain esterifications require specific conditions, like microwave irradiation, by revealing a high activation energy barrier that is difficult to overcome with conventional heating. rsc.org
Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or 6-311G**), often including solvent effects through implicit or explicit models to better mimic experimental conditions. rsc.orgnih.gov
| Computational Method | Typical Application in Ester Chemistry | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism of esterification/hydrolysis | Transition state geometries, activation energies, reaction energy profiles |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key species | Benchmark energetic data, bond dissociation energies |
| Molecular Dynamics (MD) | Simulation of polymerization, conformational analysis | Polymer chain dynamics, reactant trajectories, solvent effects |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed ester reactions | Active site interactions, role of specific residues |
Prediction of Reactivity and Selectivity in Esterification and Polymerization
Computational methods are increasingly used not only to explain observed phenomena but also to predict the outcome of reactions, guiding synthetic efforts. nih.govacs.org
Reactivity and Selectivity in Esterification: DFT-based reactivity descriptors can be used to predict the reactivity of dodecanedioic acid and phenol. nih.gov Parameters such as chemical hardness, chemical potential, and Fukui functions can indicate the most likely sites for nucleophilic and electrophilic attack, confirming the expected reactivity at the hydroxyl and carbonyl groups.
In the case of this compound synthesis, a key aspect is selectivity. Since dodecanedioic acid has two identical carboxylic acid groups, the reaction can produce both the monoester and the diester. Computational models can predict the relative rates of the first and second esterification steps. This can help in optimizing reaction conditions (e.g., reactant ratios, temperature) to maximize the yield of the desired diester product. Studies have shown that DFT calculations can successfully predict the outcome and selectivity of various organic reactions. nih.gov
Predicting Polymerization Behavior: this compound can serve as a monomer for the synthesis of polyesters. Theoretical studies are vital for understanding the polymerization process and predicting the properties of the resulting polymer.
Chain Growth Simulation: Molecular dynamics can simulate the growth of a polymer chain, providing insights into its conformation, flexibility, and interactions with its environment.
Material Properties: DFT can be used to calculate the electronic properties of the polymer, such as the HOMO-LUMO gap, which relates to its conductivity and optical properties. mdpi.com Furthermore, simulations can predict mechanical properties, such as the polymer's response to stress and strain, and thermal properties like the glass transition temperature.
Depolymerization: Computational models are also applied to study the degradation and depolymerization of polyesters, which is crucial for understanding their lifecycle and developing recycling strategies. acs.org Docking studies and QM/MM simulations can model how enzymes might interact with and hydrolyze the ester bonds in a biodegradable polyester (B1180765).
By applying these established computational techniques, a detailed understanding of the chemical behavior of this compound, from its synthesis to its potential application as a polymer building block, can be achieved, guiding experimental work and the rational design of new materials.
Future Research Directions and Emerging Applications in Chemical Science
Innovations in Catalytic Synthesis and Process Intensification
The synthesis of diphenyl dodecanedioate (B1236620) and related poly(alkylene dicarboxylate)s traditionally involves thermal polycondensation, which often requires high temperatures and vacuum to remove byproducts like water or alcohol. mdpi.com This process can be energy-intensive and may limit the achievable molecular weight of the resulting polymers. mdpi.com Innovations in catalysis are crucial for developing more efficient and sustainable synthetic routes.
Future research will likely focus on:
Advanced Catalytic Systems: The development of novel catalysts is a primary area of interest. While lipases have been employed for the polycondensation of diols and dicarboxylic acids, their high cost and the need for subsequent removal can be prohibitive. mdpi.com Research into more cost-effective and easily separable catalysts, potentially including heterogeneous catalysts or nanocatalysts, could significantly improve process efficiency. The use of catalysts like tetramethylammonium (B1211777) hydroxide (B78521) and sodium hydroxide has been explored in the transesterification process for preparing copolyestercarbonates involving diphenyl dodecanedioate. epo.org
Enzymatic Catalysis: Candida antarctica Lipase (B570770) B (CALB) has been successfully used in the two-stage enzymatic polymerization of various diacid ethyl esters, including diethyl dodecanedioate, with 1,4-butanediol (B3395766) in diphenyl ether to produce high molecular weight polyesters. rsc.org This enzymatic approach offers milder reaction conditions and high selectivity, preserving functional groups like double bonds. rsc.org Further research could explore optimizing enzyme immobilization, reusability, and the use of different lipases to enhance reaction rates and yields. researchgate.net
Transesterification Routes: Transesterification is a key reaction for producing esters and polyesters. mdpi.comgoogle.com Investigating different transesterification strategies, such as those involving dimethyl carbonate or diphenyl carbonate as alternatives to more toxic reagents, could lead to greener synthetic pathways. mdpi.com The process often involves reacting a carboxylic acid ester with an alcohol in the presence of a catalyst. google.com For instance, copolyestercarbonates have been prepared via transesterification involving this compound. epo.org
Process Intensification: Moving from batch to continuous flow reactors can offer significant advantages in terms of heat and mass transfer, reaction time, and product consistency. Research into microreactors and other intensified reactor designs for the synthesis of this compound could lead to more efficient and scalable production processes.
Design of Advanced Functional Polymers with Dodecanedioate Units
The incorporation of dodecanedioate units into polymer backbones imparts flexibility and specific thermal and mechanical properties. mdpi.comresearchgate.net This makes this compound a valuable monomer for designing a wide range of advanced functional polymers.
Key research areas include:
High-Performance Polyesters and Copolyesters: Dodecanedioic acid is a key component in producing high-performance polymers, enhancing durability and chemical resistance. snsinsider.com Poly(butylene dodecanedioate) (PBD) and other polyesters derived from dodecanedioic acid exhibit high thermal stability and crystallinity. mdpi.com By copolymerizing dodecanedioate units with aromatic moieties, such as terephthalic acid or those derived from bisphenols, it is possible to create aliphatic-aromatic copolyesters with tailored properties, balancing flexibility with strength and thermal resistance. mdpi.comnih.govpreprints.org The introduction of long-chain branches, using agents like pentaerythritol, into PBD has been shown to improve melt strength and impact resistance. nih.gov
Biodegradable and Biocompatible Polymers: The presence of ester linkages makes polymers derived from dodecanedioic acid biodegradable. nih.gov This has led to significant interest in their use for biomedical applications. gsconlinepress.comfrontiersin.org For example, poly(desaminotyrosyl-tyrosine dodecyl dodecanedioate) is a bioresorbable poly(ester amide) with liquid crystalline properties being investigated for load-bearing medical implants. acs.org Research is ongoing to create polymers with controlled degradation rates for applications like drug delivery, tissue engineering scaffolds, and temporary medical devices. gsconlinepress.comnih.govresearchgate.netnih.gov The synthesis of xylitol-based polyesters with dodecanedioic acid has resulted in highly elastic and biocompatible materials for tissue engineering. researchgate.net
Liquid Crystalline Polymers (LCPs): The combination of rigid aromatic units and flexible aliphatic spacers, such as the dodecanedioate moiety, can lead to the formation of liquid crystalline polymers. google.com These materials exhibit a high degree of molecular order, resulting in exceptional mechanical properties and thermal stability. Future work could explore the synthesis of novel LCPs incorporating this compound for applications in high-strength fibers, films, and precision-molded components.
Stimuli-Responsive and "Smart" Materials: The versatility of polyester (B1180765) chemistry allows for the incorporation of functional groups that can respond to external stimuli such as temperature, pH, or light. gsconlinepress.com By functionalizing the dodecanedioate monomer or copolymerizing it with other functional monomers, it may be possible to create "smart" polymers for applications in sensors, actuators, and controlled-release systems. beilstein-journals.orgcmu.edu Shape-memory polymers, which can recover their original shape from a deformed state upon heating, are another promising area, with potential applications in biomedical devices and deployable structures. acs.org
Below is a table summarizing the properties of some polymers incorporating dodecanedioate units:
| Polymer Name | Monomers | Key Properties | Potential Applications |
| Poly(butylene dodecanedioate) (PBD) | 1,4-butanediol, Dodecanedioic acid | High thermal stability, high crystallinity, biodegradable mdpi.comnih.gov | Packaging, agriculture films nih.gov |
| Poly(desaminotyrosyl-tyrosine dodecyl dodecanedioate) | Desaminotyrosyl-tyrosine dodecyl ester, Dodecanedioic acid | Bioresorbable, liquid crystalline, good physicomechanical properties acs.org | Load-bearing biomedical implants acs.org |
| Poly(xylitol-dodecanedioic acid) (PXDDA) | Xylitol, Dodecanedioic acid | Highly elastic, autofluorescent, biocompatible researchgate.net | Soft-tissue engineering researchgate.net |
| Polyamide(PACM,12) | 4,4′-methylenebis(cyclohexylamine), 1,12-dodecanedioic acid | Amorphous, transparent, high glass transition temperature mdpi.com | High-performance engineering plastics mdpi.com |
Sustainable Chemistry and Circular Economy Approaches
The shift towards a circular economy and sustainable manufacturing processes is a major driver of innovation in the chemical industry. rsc.orgmdpi.com this compound and its parent compound, dodecanedioic acid, are well-positioned to contribute to this transition.
Future research in this area will likely involve:
Bio-based Feedstocks: Dodecanedioic acid can be produced from renewable resources like vegetable oils through fermentation processes. mdpi.com There is a growing focus on developing and optimizing bio-based production methods to reduce reliance on fossil fuels. snsinsider.comdatahorizzonresearch.com This aligns with the increasing demand for sustainable and eco-friendly materials. snsinsider.comdatahorizzonresearch.com
Recycling and Upcycling of Dodecanedioate-based Polymers: Developing effective recycling strategies for polymers containing dodecanedioate units is crucial for a circular economy. This includes both mechanical recycling and chemical recycling (depolymerization) to recover the constituent monomers. Research into vitrimers, a class of polymers that can be reprocessed and recycled like thermoplastics while retaining the properties of thermosets, offers a promising avenue. For example, epoxidized EPDM rubber cured with decanedioic acid has been shown to form a recyclable vitrimer. acs.org
Green Synthesis Processes: Beyond the use of bio-based feedstocks, the principles of green chemistry can be applied to the entire lifecycle of this compound and its derived polymers. This includes using less hazardous solvents (or solvent-free systems), improving energy efficiency, and minimizing waste generation. acs.org Enzymatic synthesis in bulk, as opposed to in solvents like diphenyl ether, is being explored as a more sustainable alternative. acs.org
Interdisciplinary Research Avenues
The unique properties of this compound and its derivatives open up numerous opportunities for collaboration between chemists and researchers in other fields. preprints.orgmdpi.comconicet.gov.ar
Emerging interdisciplinary research areas include:
Materials Science: The development of advanced composites, blends, and nanocomposites incorporating dodecanedioate-based polymers is a rich area for research. mdpi.comscivisionpub.com For instance, blending carbohydrate-based polyamides with a polyamide made from 1,12-dodecanedioic acid has been shown to produce strong materials with high Young's moduli. mdpi.com Such collaborations can lead to materials with tailored properties for specific applications in aerospace, automotive, and electronics. datahorizzonresearch.com
Biomedical Engineering: The biocompatibility and biodegradability of many dodecanedioate polymers make them prime candidates for a range of biomedical applications. gsconlinepress.comfrontiersin.orgnih.govmdpi.com Collaborative research with biomedical engineers is essential for designing and testing new materials for drug delivery systems, tissue engineering scaffolds, and medical implants. nih.govacs.org The ability to tune mechanical properties and degradation rates is particularly important in this field. researchgate.netnih.gov
Computational Chemistry and Materials Informatics: Computational modeling and simulation can accelerate the design and discovery of new polymers. By using computational tools to predict the properties of virtual polymers based on this compound, researchers can screen large numbers of potential structures and identify the most promising candidates for synthesis and experimental validation. This data-driven approach can significantly reduce the time and cost of materials development.
The future of this compound in chemical science is bright, with ongoing research promising to yield a new generation of high-performance, sustainable, and functional materials with wide-ranging applications.
Conclusion
Synthesis of Key Research Accomplishments and Advancements in Diphenyl Dodecanedioate (B1236620) Chemistry
Research into diphenyl dodecanedioate and related long-chain diaryl dicarboxylates has led to significant advancements in their synthesis and application. The primary method for synthesizing this compound is through the esterification of dodecanedioic acid with phenol (B47542). google.com This can be achieved by reacting dodecanedioyl chloride with phenol, a method that offers a straightforward route to the desired ester. Innovations in esterification and transesterification reactions, including the use of various catalysts to improve yield and reaction conditions, represent a key area of progress. nih.gov
The applications of dodecanedioate esters, including the diphenyl variant, have been extensively explored, particularly in the polymer and lubricant industries. Their efficacy as plasticizers for polymers like PVC has been demonstrated, with the long aliphatic chain of the dodecanedioate moiety imparting flexibility and the aromatic phenyl groups contributing to compatibility and performance. mdpi.com In the realm of lubricants, dodecanedioate esters are valued for their favorable viscosity-temperature properties and thermal stability, making them suitable for demanding applications. researchgate.net The ongoing development of bio-based lubricants has also highlighted the potential of esters derived from renewable dicarboxylic acids. mdpi.com
Persistent Challenges and Promising Research Opportunities
Despite the progress, challenges in the chemistry of this compound remain. A significant hurdle is the limited availability of detailed public data on its specific physicochemical and spectroscopic properties. While general characteristics can be inferred from similar compounds, the lack of comprehensive experimental data for this compound hinders in-depth analysis and modeling of its behavior in various applications.
The industrial-scale synthesis of high-purity this compound presents economic and technical challenges. Optimizing reaction conditions to maximize yield, minimize by-products, and ensure cost-effectiveness is an ongoing pursuit. Furthermore, developing more sustainable synthesis routes, potentially utilizing biocatalysis or greener solvents, is a promising area for future research.
Future research should focus on the detailed characterization of this compound. A thorough investigation of its NMR, IR, and mass spectral data would be invaluable to the scientific community. Exploring its potential in advanced polymer formulations and as a high-performance lubricant additive continues to be a promising avenue. Moreover, investigating the structure-property relationships of a wider range of aromatic esters of long-chain dicarboxylic acids could lead to the design of novel materials with tailored functionalities. The growing interest in sustainable and high-performance chemicals ensures that this compound and its analogues will remain a subject of scientific and industrial interest. transparencymarketresearch.comopenpr.com
Interactive Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4080-91-5 |
| Molecular Formula | C24H30O4 |
| Molecular Weight | 382.5 g/mol |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not widely available in the public domain.
Table 2: Potential Applications of this compound
| Application Area | Function |
| Polymers | Plasticizer |
| Lubricants | Base oil component, Additive |
| Cosmetics | Emollient (potential) |
| Specialty Chemicals | Intermediate for synthesis |
Q & A
Q. What analytical techniques are most effective for characterizing diphenyl dodecanedioate in polymer matrices?
Methodological Answer: Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages (C=O stretching at ~1730 cm⁻¹) and nuclear magnetic resonance (NMR) for structural validation (e.g., aromatic protons in phenyl groups at δ 7.2–7.5 ppm). Differential scanning calorimetry (DSC) can quantify thermal transitions like melting points (~120–130°C) influenced by alkyl chain packing . For quantification, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using dodecanedioic acid as a reference standard .
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
Methodological Answer: Employ Steglich esterification with dodecanedioic acid and phenol derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Monitor reaction progress via thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) solvent system. Purify via recrystallization in ethanol to remove unreacted diacid or phenol. Yield optimization (>85%) requires strict control of reaction temperature (60–70°C) and anhydrous conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves and safety goggles due to potential skin/eye irritation (as observed in analogous esters like diethylhexyl succinate ). Store in airtight containers at 4°C to prevent hydrolysis. Dispose of waste via incineration or specialized chemical waste services compliant with EPA guidelines .
Advanced Research Questions
Q. How do steric and electronic factors influence the binding efficiency of this compound in host-guest systems?
Methodological Answer: Conduct isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd ~10⁻⁴ M for C12 diacid derivatives ). Compare with molecular docking simulations using software like AutoDock Vina to evaluate steric hindrance from phenyl groups. Experimental data from analogous compounds (e.g., azelate vs. dodecanedioate) show a 14% increase in binding efficiency for longer alkyl chains due to enhanced van der Waals interactions .
Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?
Methodological Answer: Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess oxidative degradation. Discrepancies often arise from impurities (e.g., residual catalysts) or varying heating rates (5°C/min recommended). Cross-validate results with pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) to identify decomposition products like phenol and CO₂ .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?
Methodological Answer: Implement quality-by-design (QbD) principles:
Q. How does this compound’s hydrophobicity impact its application in drug delivery systems?
Methodological Answer: Measure partition coefficients (log P) using the shake-flask method (log P ~5.2 for diphenyl esters). Compare release kinetics in simulated physiological fluids (e.g., PBS pH 7.4) using dialysis membranes. Data show a 30% slower release rate compared to monoethyl esters due to reduced water solubility .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting binding affinity data between this compound and its analogs?
Methodological Answer: Apply multivariate analysis to isolate variables (e.g., alkyl chain length, substituent position). For example, Compound 1 shows 13% higher affinity for dodecanedioate than azelate due to optimized chain alignment, while Compound 2 exhibits inverse trends due to steric clashes . Use statistical tools (e.g., ANOVA) to validate significance (p < 0.05).
What frameworks ensure rigor in formulating research questions about this compound’s environmental impact?
Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
